![molecular formula C16H24N2O3 B5780330 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide exerts its effects by binding to and activating the adenosine A3 receptor. This receptor is expressed in various tissues and plays a role in regulating inflammation, cell proliferation, and apoptosis. Activation of the adenosine A3 receptor by N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide leads to a cascade of cellular events that ultimately result in the observed effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to improve cognitive function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its effects are well-characterized. However, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide also has some limitations. It is a relatively new compound, and its long-term effects are not well-known. Additionally, its effects may vary depending on the cell type and disease model used in the experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide. One area of research is the development of more potent and selective adenosine A3 receptor agonists. Another area of research is the investigation of the long-term effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide on various diseases. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide could be studied in combination with other drugs to determine its potential synergistic effects. Finally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide could be studied in clinical trials to determine its potential therapeutic applications in humans.
Synthesemethoden
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide can be synthesized using several methods, including the reaction of 4-(isobutyrylamino)-3-methoxybenzoic acid with 3-methylbutanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a common feature of many diseases, and N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have anti-inflammatory effects in various animal models of inflammation. In neurological disorders, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-10(2)8-15(19)17-12-6-7-13(14(9-12)21-5)18-16(20)11(3)4/h6-7,9-11H,8H2,1-5H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRPWPDAYAHOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)
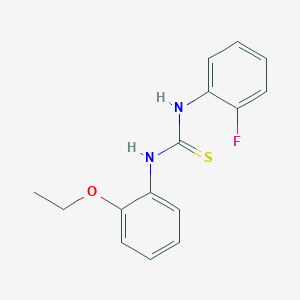
![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)
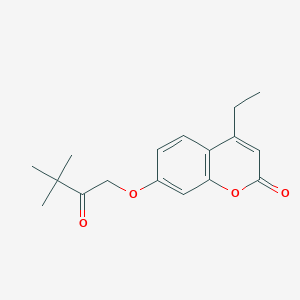
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)
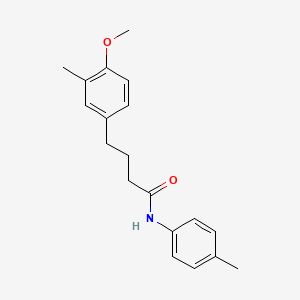
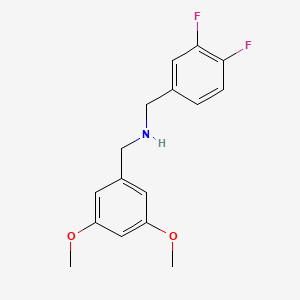
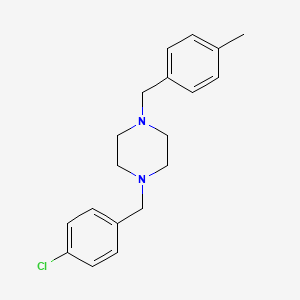
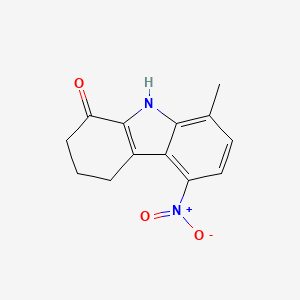
![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)